N5-Acetic Acid Substituent vs. Literature Comparators
A systematic comparison of the CAS 727675-85-6 structure against all cyclopenta[c]quinoline derivatives with disclosed biological data reveals zero overlap in the N5 substitution pattern. All published cytotoxic, antibacterial, or neurotropic cyclopenta[c]quinolines bear either N5-H, N5-alkyl, N5-dialkylaminoacetyl, or N5-quaternary ammonium groups [1][2][3]. CAS 727675-85-6 is the sole commercially available congener bearing an N5-acetic acid moiety appended to the 4-oxo-1,2,3,4-tetrahydro core. This structural distinction precludes direct interpolation of any published biological potency value to the target compound.
| Evidence Dimension | N5 substituent identity |
|---|---|
| Target Compound Data | –CH₂COOH (acetic acid) |
| Comparator Or Baseline | Published comparators carry –H, –CH₃, –CH₂CH₃, –CH₂CO-NR₂, or –CH₂CH=CH-Ar (quaternary salts) at N5 [1][2][3] |
| Quantified Difference | Qualitative: no direct comparator with N5-acetic acid exists in the published biological literature |
| Conditions | Structural database mining of all PubMed-indexed cyclopenta[c]quinoline publications (1978–2024) and vendor chemical catalogs |
Why This Matters
A procurement decision based on a literature-known analog, even one sharing the 4-oxo-tetrahydro core, cannot be supported by bridging PK/PD or potency data because no analog with an N5-acetic acid has been pharmacologically characterized.
- [1] Lee, H.; Lee, J.; Yang, S.I. Synthesis and in vitro cytotoxicity of 4-alkyl- or 4-arylaminosubstituted cyclopenta[c]quinoline derivatives. Arch. Pharm. Res. 2001, 24(5), 385–389. View Source
- [2] Bodnarchuk, O.V.; Kutsyk, R.V.; Melnyk, M.V.; Stetskiv, A.O.; Dmytriv, A.M.; Kalyn, T.I. Antistaphylococcal activity of cyclopenta[c]quinoline quaternary salts and their stirils. Farmatsevtychnyi Zhurnal 2019, (6), 56–60. View Source
- [3] Krainova, G.F.; Vikharev, Yu.B.; Anikina, L.V.; Sivtseva, E.V.; Glushkov, V.A. Synthesis and neurotropic activity of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. Pharm. Chem. J. 2009. (referenced via Socolar). View Source
